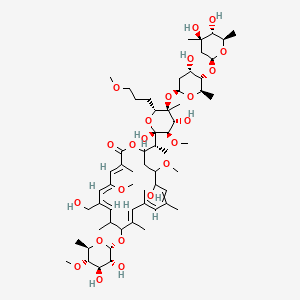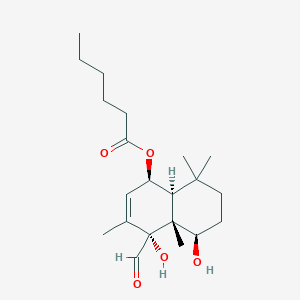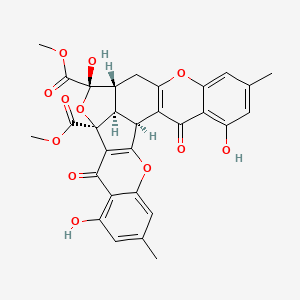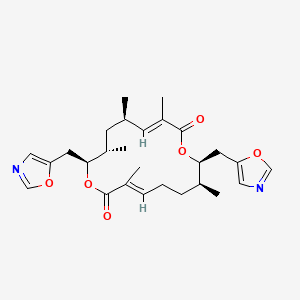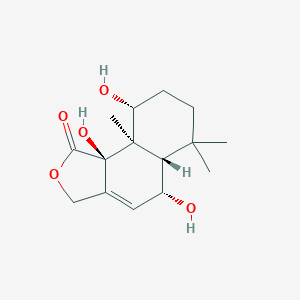
Nanangenine A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nanangenine A is a drimane sesquiterpenoid, a type of secondary metabolite, isolated from the novel Australian fungus Aspergillus nanangensis . This compound is part of a family of seven new and three previously reported drimane sesquiterpenoids identified through detailed spectroscopic analysis and single crystal X-ray diffraction studies . This compound has shown potential bioactivities, including antibacterial, antifungal, and cytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Nanangenine A involves the biosynthesis of drimane-type sesquiterpenoids from farnesyl diphosphate . The biosynthetic pathway is proposed to proceed via a protonation-initiated mechanism, distinct from the ionisation-initiated mechanism of class I terpene synthases . This pathway involves the generation of a carbocation by the release of a diphosphate group .
Industrial Production Methods
Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through the cultivation and extraction from Aspergillus nanangensis . Further research and development are needed to establish efficient and cost-effective industrial production methods.
Chemical Reactions Analysis
Types of Reactions
Nanangenine A undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in this compound can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in this compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can undergo substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminium hydride.
Substitution: Common reagents for substitution reactions include acyl chlorides and alkyl halides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters or ethers.
Scientific Research Applications
Nanangenine A has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Nanangenine A involves its interaction with cellular targets, leading to various biological effects. The compound’s antibacterial and antifungal activities are attributed to its ability to disrupt cell membranes and inhibit essential enzymes . The cytotoxic effects on mammalian cells are likely due to its ability to induce apoptosis and inhibit cell proliferation .
Comparison with Similar Compounds
Nanangenine A is unique among drimane sesquiterpenoids due to its specific structural features and bioactivities. Similar compounds include other drimane sesquiterpenoids isolated from Aspergillus species, such as:
These compounds share similar biosynthetic pathways and structural features but may differ in their specific bioactivities and applications .
Properties
Molecular Formula |
C15H22O5 |
|---|---|
Molecular Weight |
282.33 g/mol |
IUPAC Name |
(5R,5aS,9R,9aR,9bR)-5,9,9b-trihydroxy-6,6,9a-trimethyl-3,5,5a,7,8,9-hexahydrobenzo[g][2]benzofuran-1-one |
InChI |
InChI=1S/C15H22O5/c1-13(2)5-4-10(17)14(3)11(13)9(16)6-8-7-20-12(18)15(8,14)19/h6,9-11,16-17,19H,4-5,7H2,1-3H3/t9-,10-,11+,14+,15+/m1/s1 |
InChI Key |
NPYXJBVVNORPOT-XWKQNIGYSA-N |
Isomeric SMILES |
C[C@]12[C@@H](CCC([C@@H]1[C@@H](C=C3[C@@]2(C(=O)OC3)O)O)(C)C)O |
Canonical SMILES |
CC1(CCC(C2(C1C(C=C3C2(C(=O)OC3)O)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


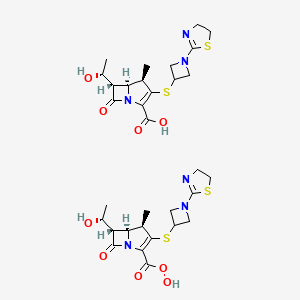
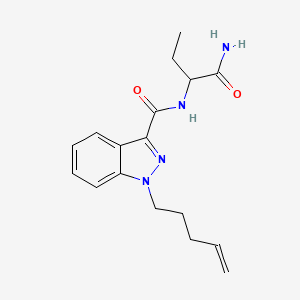
![(Z)-[(2S)-1-[[(E)-But-2-enoyl]amino]-3-methylbutan-2-yl]-hydroxyimino-oxidoazanium](/img/structure/B10823407.png)
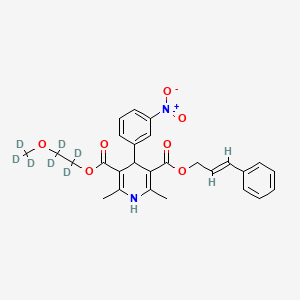
![(3E,5E,7Z,11Z,13E,15E)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-7-(hydroxymethyl)-5,18-dimethoxy-3,9,11,13,15-pentamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B10823418.png)

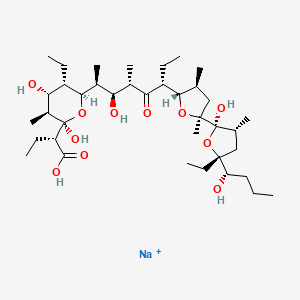
![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10823436.png)
![3-[1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboperoxoic acid;3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B10823441.png)
![1-[[1-[(2-Chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]methyl-methylamino]-3-(4-ethoxyphenoxy)propan-2-ol](/img/structure/B10823449.png)
